molecular formula C8H8BrFO3S B1375063 4-Bromo-3-fluorobenzyl methanesulfonate CAS No. 1240286-88-7

4-Bromo-3-fluorobenzyl methanesulfonate

Cat. No. B1375063
CAS RN: 1240286-88-7
M. Wt: 283.12 g/mol
InChI Key: UPAZZSQNGYEFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluorobenzyl methanesulfonate is a chemical compound with the molecular formula C8H8BrFO3S . It has an average mass of 283.115 Da and a monoisotopic mass of 281.936157 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 283.115 Da and a monoisotopic mass of 281.936157 Da .

Scientific Research Applications

  • Chemical Synthesis and Properties

    • 4-Bromo-3-fluorobenzyl methanesulfonate is used in the synthesis of various chemical compounds. For instance, it has been utilized in the preparation of dibenzocyclooctatetraenes, which exhibit unique properties like dual emission and mechanofluorochromism (Nishida et al., 2016). This highlights its role in developing materials with novel optical properties.
  • Application in Organic Reactions

    • This compound is also relevant in organic chemistry reactions. For example, it's used in the alkylation of sulfamic esters under phase transfer conditions, which can lead to the formation of N-dialkyled products or corresponding ethers (Debbabi et al., 2005). This application is significant in the synthesis of various organic compounds.
  • Role in Fluorine Chemistry

    • In fluorine chemistry, this compound is used for nucleophilic fluorine displacement reactions. This has been demonstrated in the synthesis of fluoro compounds, highlighting its utility in introducing fluorine into organic molecules (Giudicelli et al., 1990).
  • Pharmaceutical Applications

    • In the pharmaceutical industry, it plays a role in synthesizing therapeutic agents. For instance, it's used in the scalable synthesis of a thromboxane receptor antagonist, showcasing its importance in developing drugs with specific therapeutic targets (C. W. and Mason, 1998).
  • Environmental and Microbial Studies

    • The compound is also used in environmental and microbial studies. For example, it's used to detect aromatic metabolites in methanogenic consortia, providing insights into microbial degradation processes (Londry & Fedorak, 1993).
  • Material Science

    • In material science, its derivatives are employed in various synthesis processes, like the preparation of highly reactive methanesulfonates, which are important in studying solvolysis reactions and understanding reaction mechanisms (Bentley et al., 1994).

Safety and Hazards

4-Bromo-3-fluorobenzyl methanesulfonate may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

(4-bromo-3-fluorophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZZSQNGYEFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of (4-bromo-3-fluorophenyl)methanol (Intermediate 9; 299 mg; 1.46 mmol) and methanesulfonyl chloride (147 μL; 1.90 mmol) in DCM (3 mL) was treated slowly with a solution of triethylamine (305 μL; 2.19 mmol) in DCM (1.5 mL). The reaction mixture was allowed to warm to RT and stirred for 45 minutes before being quenched by addition of water. The organic phase was washed with HCl (0.1N in water) and brine, dried over MgSO4, filtered and concentrated to dryness affording a residue, which was purified by flash column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc to give the title compound as a colourless liquid.
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
147 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
305 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 6
4-Bromo-3-fluorobenzyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.